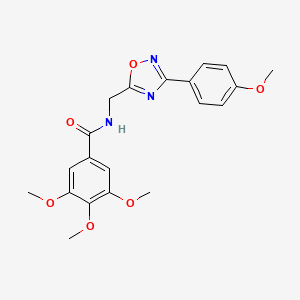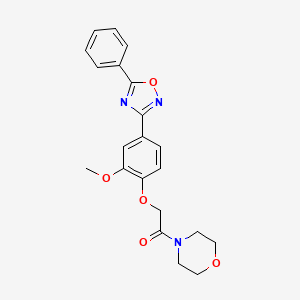
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action, making it a promising tool for studying various biological processes.
Mecanismo De Acción
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide works by binding to the active site of the LSD1 enzyme, inhibiting its ability to demethylate lysine residues on histone proteins. This leads to alterations in chromatin structure and gene expression, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but early studies have suggested that it may have potential therapeutic applications in cancer and other diseases. In addition to its effects on LSD1 activity, this compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for the LSD1 enzyme, which allows for targeted inhibition of this key epigenetic regulator. However, like many small molecule inhibitors, this compound may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is in developing more potent and selective inhibitors of LSD1, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in various disease contexts.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves several steps, starting with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclopentylamine to form an amide intermediate. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to yield this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of epigenetic regulation, as this compound has been found to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. This enzyme plays a key role in regulating gene expression, and its inhibition by this compound could provide insights into the epigenetic mechanisms underlying various diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-4-6-13(11-12)17-19-16(22-20-17)10-9-15(21)18-14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDGOULCUKVOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

